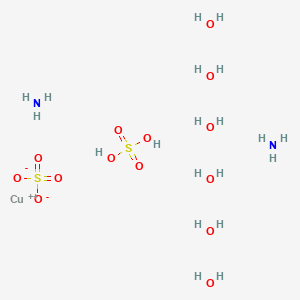

Copper;azane;sulfuric acid;sulfate;hexahydrate

Description

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is a blue crystalline compound widely used in industrial and laboratory settings. It is a hydrated form of copper sulfate, containing five water molecules in its crystal lattice. This compound is notable for its role in electrodeposition processes, synthesis of advanced materials, and as a reagent in analytical chemistry . For example, it serves as a precursor in the synthesis of CuCo₂S₄@expanded graphite composites for electromagnetic wave absorption and in electrodeposition baths for creating superhydrophobic coatings on copper substrates .

Properties

Molecular Formula |

CuH20N2O14S2 |

|---|---|

Molecular Weight |

399.8 g/mol |

IUPAC Name |

copper;azane;sulfuric acid;sulfate;hexahydrate |

InChI |

InChI=1S/Cu.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |

InChI Key |

IHEZHABINDDXAE-UHFFFAOYSA-L |

Canonical SMILES |

N.N.O.O.O.O.O.O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Reaction of Copper Oxide with Sulfuric Acid

A widely used laboratory and industrial method involves reacting copper(II) oxide (CuO) with sulfuric acid (H2SO4):

$$

\text{CuO} + \text{H}2\text{SO}4 \rightarrow \text{CuSO}4 + \text{H}2\text{O}

$$

-

- Warm sulfuric acid is prepared in a water bath to increase reaction rate.

- Copper oxide is added gradually until in excess to ensure complete reaction of the acid.

- The mixture is stirred continuously.

- Excess copper oxide is filtered off to obtain a clear copper sulfate solution.

- The solution is then evaporated carefully to crystallize copper sulfate hexahydrate crystals.

Notes :

Reaction of Copper Sulfide and Copper Sulfate Production via Sulfide Calcination

In industrial contexts, copper sulfide ores (CuS) are converted to copper oxide by calcination:

$$

2\text{CuS} + 3\text{O}2 \rightarrow 2\text{CuO} + 2\text{SO}2

$$

Subsequently, copper oxide is reacted with sulfuric acid as above. Alternatively, direct sulfide oxidation to copper sulfate occurs:

$$

\text{CuS} + 2\text{O}2 \rightarrow \text{CuSO}4

$$

This method leverages naturally occurring ores and is location-dependent based on proximity to mines or scrap metal sources.

Electrochemical Preparation Method

Electrochemical synthesis offers a clean and efficient alternative to chemical oxidants:

- Setup : Two copper electrodes are immersed in dilute sulfuric acid.

Process :

- Applying a direct current causes copper at the anode (positive electrode) to oxidize to copper ions.

- At the cathode (negative electrode), hydrogen gas evolves.

- Copper ions combine with sulfate ions in solution to form copper sulfate.

-

- Electrodes should be positioned vertically with the anode at the bottom to prevent copper ions from reducing back at the cathode, improving yield.

- Using batteries is cost-inefficient; a DC power supply is preferred for economical operation.

-

- Avoids toxic oxidants.

- Produces relatively pure copper sulfate solution.

Microscale and Educational Synthesis Approaches

Microscale synthesis methods have been developed for educational and research purposes, focusing on minimal equipment and safer handling:

- Using copper oxide and 4M sulfuric acid in small volumes, heated gently in water baths.

- Crystallization achieved by evaporation on microscope slides.

- These methods demonstrate principles of crystallization and copper sulfate formation with minimal hazards and equipment.

Data Tables and Comparative Analysis of Preparation Methods

| Preparation Method | Starting Materials | Conditions | Advantages | Disadvantages | Typical Yield & Purity |

|---|---|---|---|---|---|

| Chemical with Copper + H2SO4 + H2O2 | Copper metal, sulfuric acid, hydrogen peroxide | Room temperature, stirring | Simple, moderate cost | Requires oxidants, safety concerns | High purity; variable yield |

| Chemical with Copper Oxide + H2SO4 | Copper oxide, sulfuric acid | Warmed acid, filtration, evaporation | High purity, well-established | Requires heating, filtration step | High yield (~90%+), pure crystals |

| Electrochemical | Copper electrodes, sulfuric acid | DC power supply, electrode setup | Clean, no chemical oxidants | Equipment needed, efficiency issues | Moderate yield; high purity |

| Microscale (Educational) | Copper oxide, sulfuric acid | Small scale, water bath heating | Safe, minimal equipment | Small quantities, less crystal quality | Low yield, educational use |

Research Outcomes and Perspectives

- The reaction of copper oxide with sulfuric acid remains the most reliable and widely adopted laboratory method, producing high-purity copper sulfate hexahydrate crystals suitable for analytical and industrial use.

- Electrochemical methods, while cleaner, require optimization of electrode placement and power sources to be cost-effective and efficient.

- Microscale methods provide valuable educational tools demonstrating crystallization and synthesis principles, though they are impractical for bulk synthesis.

- Industrial production often involves ore processing and sulfide calcination, reflecting economic and geographic factors influencing raw material choice.

- Crystallization studies at elevated temperatures (e.g., 200 °C) have been conducted to understand solubility equilibria and crystal growth dynamics, informing purification and production protocols.

Chemical Reactions Analysis

Reaction with Acids

The tetraammine complex is sensitive to acidic conditions. Addition of dilute sulfuric acid (H₂SO₄) protonates ammonia ligands, reversing the equilibrium and regenerating hexaaquacopper(II) ions:

This reaction is accompanied by a color change from dark blue to pale blue .

Key Factors Influencing Reactivity :

-

pH : Stability decreases below pH 6 due to NH₃ protonation.

-

Temperature : Exothermic protonation accelerates at higher temperatures.

Thermal Decomposition

Heating the compound above 150°C results in stepwise decomposition:

-

Loss of water of crystallization and coordinated H₂O:

-

Degradation of ammonia ligands (200–300°C):

-

Final decomposition products include CuO, SO₂, and NH₃ at >400°C .

| Decomposition Stage | Products | Temperature Range |

|---|---|---|

| Dehydration | Anhydrous [Cu(NH₃)₄]SO₄, H₂O | 150–200°C |

| Ligand loss | CuSO₄, NH₃, SO₃ | 200–300°C |

| Redox breakdown | CuO, SO₂, N₂O | >400°C |

Redox Reactions

In concentrated sulfuric acid, the complex undergoes redox decomposition:

This reaction releases sulfur dioxide (SO₂) and elemental sulfur (S), driven by the oxidizing nature of H₂SO₄ .

Ligand Substitution Reactions

The ammonia ligands can be displaced by stronger field ligands (e.g., EDTA, CN⁻):

Stability Constants (log K) :

-

EDTA⁴⁻: 18.8

-

CN⁻: 24.0

Scientific Research Applications

Ammonium copper(II) sulfate hexahydrate is used in various scientific research applications:

Industry: It is used in electroplating to prepare copper electroplating solutions for surface treatment of electronic

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CuSO₄·5H₂O with other metal sulfate hydrates and ammonium-containing sulfates, focusing on chemical composition, hydration states, and applications derived from the provided evidence:

Key Observations:

Hydration States :

- Copper sulfate typically forms a pentahydrate, whereas nickel and cobalt sulfates favor hexa- and heptahydrates, respectively. Hydration impacts solubility and stability; for example, CoSO₄·7H₂O has a lower density (1.948 g/cm³) compared to CuSO₄·5H₂O (~2.28 g/cm³) .

- Ammonium-containing sulfates like Mohr’s salt ((NH₄)₂Fe(SO₄)₂·6H₂O) are stabilized by hydrogen bonding between ammonium ions and water molecules, enhancing their use in precise redox titrations .

Applications :

- Electrodeposition : Both CuSO₄·5H₂O and NiSO₄·6H₂O are critical in electroplating. Nickel sulfate enables the creation of corrosion-resistant coatings , while copper sulfate is used for conductive layers .

- Catalysis : Cobalt and iron sulfates excel in catalytic roles. CoSO₄·7H₂O facilitates chlorine evolution in acidic brine , while FeCl₃·6H₂O catalyzes esterification reactions .

- Material Synthesis : Copper sulfate is integral to carbon-based composites (e.g., CuCo₂S₄@graphite) for microwave absorption , whereas nickel sulfate aids in porous metal microsphere synthesis .

Thermal Stability :

- Cobalt sulfate heptahydrate decomposes at 735°C , whereas copper sulfate pentahydrate dehydrates at ~110°C. Such differences influence their suitability in high-temperature applications.

Research Findings and Industrial Relevance

- Copper Sulfate : Its role in synthesizing CuCo₂S₄@graphite highlights its utility in advanced materials for electromagnetic interference shielding, a critical area in telecommunications .

- Nickel Sulfate : Used in M@C-rGO aerogels, nickel sulfate-derived microspheres exhibit strong microwave absorption and thermal insulation, relevant for aerospace coatings .

- Mohr’s Salt : As a stable oxidizing agent, it ensures accuracy in environmental and pharmaceutical testing .

Q & A

Q. How can copper(II) sulfate pentahydrate be synthesized from copper(II) oxide and sulfuric acid, and what factors optimize yield?

- Methodological Answer : React 10 g of CuO with 50 mL of H₂SO₄ under gentle heating (60–80°C) until complete dissolution . Cool the solution slowly to crystallize CuSO₄·5H₂O. Theoretical yield can be calculated using stoichiometry (1 mol CuO → 1 mol CuSO₄). Actual yield depends on impurities, incomplete dissolution, or evaporation losses. A typical yield is ~11.8 g (84% efficiency) under controlled conditions . For optimization:

Q. What experimental methods determine the hydration state of copper sulfate?

- Methodological Answer : Use gravimetric analysis :

- Weigh a sample of hydrated CuSO₄·nH₂O.

- Heat to 250°C to dehydrate to anhydrous CuSO₄.

- Calculate mass loss to determine :

For accuracy, ensure complete dehydration via repeated heating/cooling cycles. Common student errors include incomplete drying or sample contamination .

Q. Why does anhydrous copper sulfate appear white, while the pentahydrate is blue?

- Methodological Answer : The blue color arises from d-d transitions in the Cu²⁺ ion when coordinated to water ligands in CuSO₄·5H₂O. Anhydrous CuSO₄ lacks ligand-field splitting, resulting in no visible light absorption (white appearance). Confirm via UV-Vis spectroscopy: hydrated forms show absorption bands at ~800 nm, while anhydrous forms lack these .

Advanced Research Questions

Q. How can researchers resolve contradictions in sulfate ion detection during analytical testing?

- Methodological Answer : False positives in sulfate tests (e.g., using BaCl₂) may arise from carbonate or sulfite impurities. Mitigate by:

Q. What mechanistic role does copper sulfate play in catalytic organic reactions?

- Methodological Answer : CuSO₄ acts as a Lewis acid catalyst in oxidation-reduction reactions. For example, in ascorbic acid deoxygenation studies, Cu²⁺ facilitates electron transfer, altering reaction kinetics. Monitor using cyclic voltammetry or ESR spectroscopy to track Cu²⁺/Cu⁺ redox cycles. Reaction efficiency depends on pH, temperature, and counterion effects .

Q. How can ligand field theory explain the electronic behavior of copper sulfate hydrates?

- Methodological Answer : The octahedral geometry of Cu²⁺ in CuSO₄·5H₂O (four H₂O ligands + one sulfate oxygen) splits d-orbitals, enabling d-d transitions. Compare with EXAFS or single-crystal XRD to confirm ligand arrangement. Computational modeling (DFT) can predict absorption spectra and validate experimental observations .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.